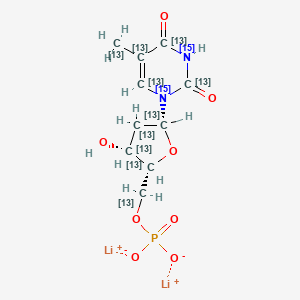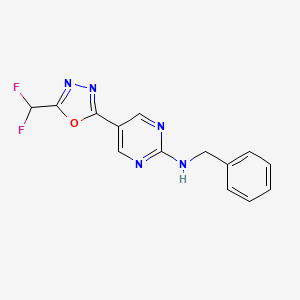
Hdac6-IN-33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-33 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-33 involves the preparation of benzohydroxamates, which selectively inhibit HDAC6. The synthetic route typically includes the following steps:
Formation of the benzohydroxamate core: This involves the reaction of a benzoyl chloride derivative with hydroxylamine under basic conditions to form the benzohydroxamate core.
Functionalization: The benzohydroxamate core is then functionalized with various substituents to enhance selectivity and potency. This step may involve reactions such as alkylation, acylation, or sulfonation.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain this compound in its pure form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Hdac6-IN-33 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzohydroxamate core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups, such as nitro or carbonyl groups, resulting in reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can modify the substituents on the benzohydroxamate core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-33 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of HDAC6 in cancer cell proliferation, metastasis, and apoptosis.
Neurodegenerative Diseases: The compound is investigated for its neuroprotective effects and its ability to promote neuronal differentiation and survival in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Epigenetics: The compound is a valuable tool for studying epigenetic regulation and the role of histone deacetylation in gene expression.
Wirkmechanismus
Hdac6-IN-33 exerts its effects by selectively inhibiting HDAC6, leading to the accumulation of acetylated α-tubulin, HSP90, and cortactin. This inhibition disrupts various cellular processes, including protein stability, cell migration, and apoptosis. The compound’s mechanism of action involves binding to the active site of HDAC6, preventing the deacetylation of its substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tubastatin A: A selective HDAC6 inhibitor with similar applications in cancer and neurodegenerative disease research.
Ricolinostat: Another HDAC6 inhibitor used in cancer therapy and studied for its effects on immune cell function.
Uniqueness
Hdac6-IN-33 is unique due to its high selectivity for HDAC6 over other histone deacetylases, reducing the likelihood of off-target effects. This selectivity makes it a valuable tool for studying the specific roles of HDAC6 in various biological processes and diseases .
Eigenschaften
Molekularformel |
C14H11F2N5O |
|---|---|
Molekulargewicht |
303.27 g/mol |
IUPAC-Name |
N-benzyl-5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H11F2N5O/c15-11(16)13-21-20-12(22-13)10-7-18-14(19-8-10)17-6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,17,18,19) |
InChI-Schlüssel |
AWVDCEAYEQNKPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C3=NN=C(O3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



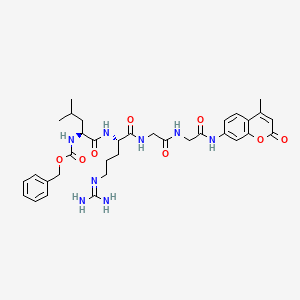

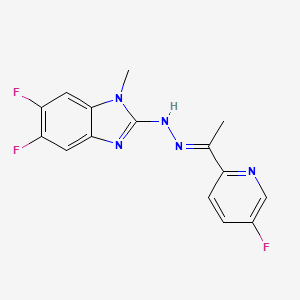

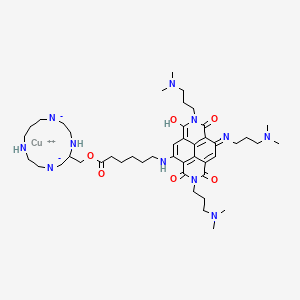
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

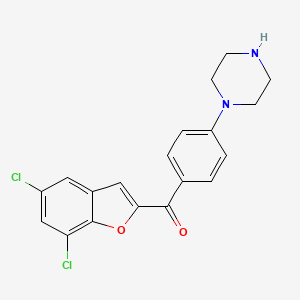
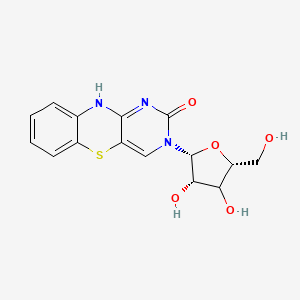
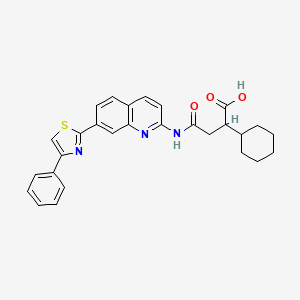
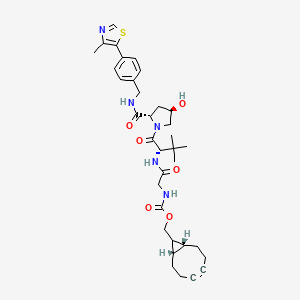
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
